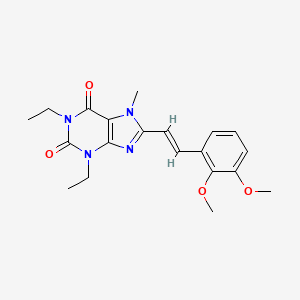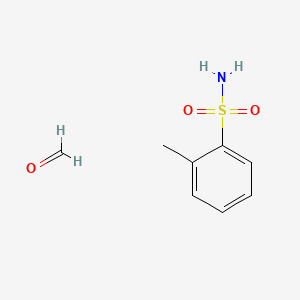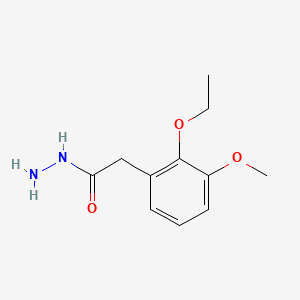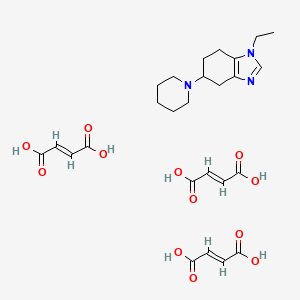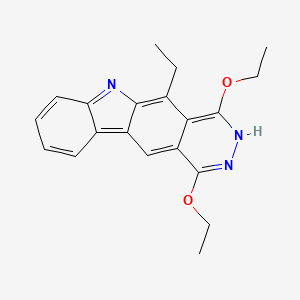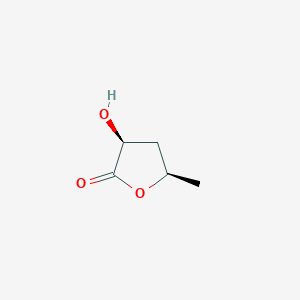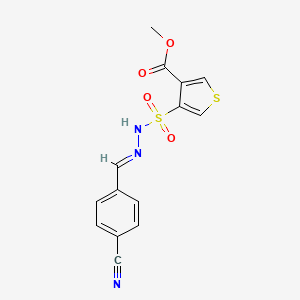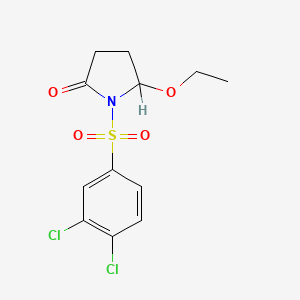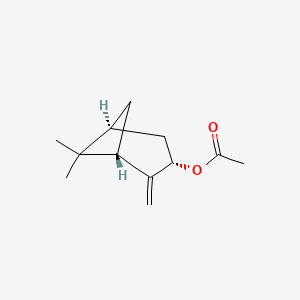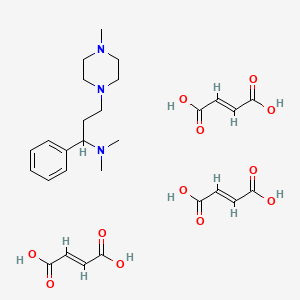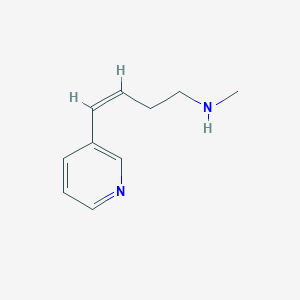
3-Buten-1-amine, N-methyl-4-(3-pyridinyl)-, (3Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Metanicotine is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is structurally related to nicotine but has distinct pharmacological properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Metanicotine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Alkylation: The pyridine derivative undergoes alkylation using an appropriate alkyl halide under basic conditions.
Isomerization: The resulting product is subjected to isomerization to obtain the (Z)-isomer. This step often requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of (Z)-Metanicotine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the pure (Z)-isomer.
化学反応の分析
Types of Reactions: (Z)-Metanicotine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various hydrogenated forms.
科学的研究の応用
(Z)-Metanicotine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study nicotinic acetylcholine receptor interactions.
Biology: Researchers use it to investigate the role of nicotinic receptors in cellular signaling.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new pharmacological agents targeting nicotinic receptors.
作用機序
(Z)-Metanicotine exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The primary molecular targets include the α4β2 and α7 subtypes of nicotinic receptors. The activation of these receptors influences various signaling pathways, contributing to its therapeutic potential.
類似化合物との比較
Nicotine: The natural alkaloid found in tobacco, which also targets nicotinic receptors but has different pharmacokinetic properties.
Varenicline: A partial agonist of nicotinic receptors used in smoking cessation therapy.
Cytisine: Another nicotinic receptor agonist with applications in smoking cessation.
Uniqueness of (Z)-Metanicotine: (Z)-Metanicotine is unique due to its specific isomeric form, which confers distinct binding affinities and pharmacological effects compared to other nicotinic receptor agonists. Its ability to selectively target certain nicotinic receptor subtypes makes it a valuable tool in both research and potential therapeutic applications.
特性
CAS番号 |
1129-68-6 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
(Z)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2- |
InChIキー |
JUOSGGQXEBBCJB-DJWKRKHSSA-N |
異性体SMILES |
CNCC/C=C\C1=CN=CC=C1 |
正規SMILES |
CNCCC=CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


